Prepro VIP (111-122), human acetate

説明

特性

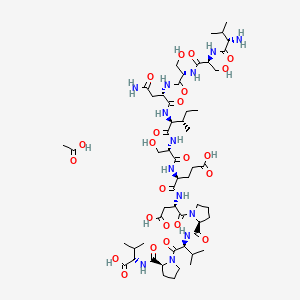

分子式 |

C55H91N13O23 |

|---|---|

分子量 |

1302.4 g/mol |

IUPAC名 |

acetic acid;(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C53H87N13O21.C2H4O2/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87;1-2(3)4/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87);1H3,(H,3,4)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-;/m0./s1 |

InChIキー |

VGVHKGUSLOZJHQ-BDOHJXOQSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N.CC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Prepro VIP (111-122), human acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC

Industrial Production Methods

Industrial production of peptides like Prepro VIP (111-122), human acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to ensure high purity .

化学反応の分析

Types of Reactions

Prepro VIP (111-122), human acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

科学的研究の応用

Prepro vasoactive intestinal polypeptide (VIP) (111-122), human acetate, is a peptide derived from the prepro form of vasoactive intestinal polypeptide, corresponding to amino acid residues 111-122 of the full-length prepro vasoactive intestinal polypeptide . It has a molecular weight of approximately 1302.35 g/mol and a purity level of 98.91% . Vasoactive intestinal polypeptide is known for its role in various physiological processes, including vasodilation, regulation of water and electrolyte transport, and modulation of immune responses. Prepro vasoactive intestinal polypeptide (111-122), human acetate exhibits significant biological activity related to its role as a neuropeptide and is primarily involved in the peripheral and central nervous systems.

Research Applications

Prepro vasoactive intestinal polypeptide (111-122), human acetate has several applications in research and potential therapeutic areas:

- Research Tool It is used in interaction studies focusing on its binding affinity to specific receptors. Key findings from these studies are crucial for developing targeted therapies that modulate these interactions for clinical benefits.

- Neuropeptide Studies Examining the impact of Prepro VIP (111-122) on the nervous system to understand its function in neural pathways.

- Hormone Regulation Research Studying its role in vasodilation, regulation of water and electrolyte transport and modulation of immune responses.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Vasoactive Intestinal Polypeptide | Full-length peptide | Vasodilation, gastrointestinal regulation | Broader range of actions |

| Neuropeptide Y | Shorter peptide | Appetite regulation, anxiety modulation | Primarily involved in energy balance |

| Peptide YY | Similar length to Prepro VIP | Gastrointestinal motility regulation | Focused on appetite suppression |

| Prepro vasoactive intestinal polypeptide (111-122), human acetate | Specific sequence derived from the prepro form | As a neuropeptide | May confer distinct biological activities compared to other neuropeptides |

作用機序

Prepro VIP (111-122), human acetate exerts its effects by interacting with specific receptors in the nervous system. It functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator, influencing various physiological processes. The molecular targets include VIP receptors, which are G-protein-coupled receptors that activate intracellular signaling pathways .

類似化合物との比較

Comparative Data Table

Q & A

Q. What structural characteristics of Prepro VIP (111-122), human acetate are critical for its biological activity, and how can these be validated experimentally?

Prepro VIP (111-122), human acetate (CAS 123025-94-5) is a 12-amino acid peptide derived from residues 111-122 of the prepro-vasoactive intestinal polypeptide (VIP). Its activity depends on conserved residues involved in receptor binding, such as Thr, Arg, and Leu, which mediate interactions with VIP receptors (VPAC1/2). To validate structural integrity, researchers should employ mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and amino acid analysis (AAA) to verify sequence accuracy. Purity (>98%) should be confirmed via reverse-phase HPLC under gradient elution conditions .

Q. What methodologies are recommended for detecting Prepro VIP (111-122) in human tissue samples?

Immunohistochemistry (IHC) using polyclonal antibodies specific to the C-terminal region of Prepro VIP (111-122) is a standard approach. Tissue fixation with paraformaldehyde and antigen retrieval using citrate buffer (pH 6.0) enhance epitope accessibility. Co-localization studies with VIP and related peptides (e.g., PHM, helospectin) require dual-labeling techniques with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) to distinguish signals. Controls include omission of primary antibodies and pre-absorption with excess peptide .

Q. How can researchers design functional assays to study Prepro VIP (111-122)’s role in VIP receptor signaling?

Use VPAC1/2-transfected HEK293 cells or primary neuronal cultures to assess receptor activation. Measure cAMP production via ELISA or luciferase-based reporter assays, as VIP receptors are Gαs-coupled. For antagonism studies, pre-treat cells with VIPhyb (IC50: 125.8 nM) to block endogenous VIP signaling before adding Prepro VIP (111-122). Dose-response curves (1 nM–10 µM) should be generated to determine EC50/IC50 values .

Advanced Research Questions

Q. How should researchers address variability in Prepro VIP (111-122) detection across immunohistochemistry studies?

Variability often arises from differences in antibody specificity or prepro-VIP cleavage dynamics. To mitigate this:

Q. What experimental strategies can resolve contradictions in Prepro VIP (111-122)’s reported roles in cancer progression?

Contradictory data may stem from context-dependent VIP signaling (pro-tumor vs. anti-tumor effects). Approaches include:

- In silico analysis : Use RNA-seq datasets (e.g., TCGA) to correlate VIP receptor expression with tumor stage and metastasis.

- Co-culture models : Study interactions between cancer cells and VIP-secreting neurons/stromal cells.

- Knockdown/overexpression : CRISPR-Cas9 editing of prepro-VIP in cell lines to assess downstream pathways (e.g., MAPK, PI3K) .

Q. How can researchers optimize sample preparation for Prepro VIP (111-122) quantification in biofluids?

Due to its short half-life (<5 min in plasma), rapid collection and protease inhibition are critical. Add aprotinin (0.6 TIU/mL) and EDTA (1 mM) to blood samples. Enrich low-abundance peptides using solid-phase extraction (C18 columns) followed by LC-MS/MS with multiple reaction monitoring (MRM). Spike synthetic isotopically labeled Prepro VIP (111-122) as an internal standard .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Prepro VIP (111-122) in vivo?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For behavioral or physiological endpoints (e.g., blood pressure changes), apply repeated-measures ANOVA with post hoc Bonferroni correction. Power analysis (α=0.05, β=0.2) should determine sample sizes for preclinical models .

Methodological Considerations Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。